Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Overview
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic organic compound belonging to the dihydropyridinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as calcium channel modulators, antimalarial agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the known chemical properties of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, based on available data. It is important to note that while the core structure is a subject of research, specific experimental data for this particular compound, especially concerning its biological activity and detailed reaction protocols, is limited in publicly accessible literature.
Core Chemical Properties
The fundamental chemical and physical properties of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C13H13NO3 | --INVALID-LINK-- |
| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |
| CAS Number | 185847-84-1 | --INVALID-LINK-- |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | --INVALID-LINK-- |
| Canonical SMILES | C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |
| Melting Point | 72-73 °C | [Various Suppliers] |
| Boiling Point (Predicted) | 382.2 ± 42.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | -4.31 ± 0.20 | --INVALID-LINK-- |
| Form | Powder | [Various Suppliers] |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Spectroscopic Data
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¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the benzylic methylene protons, and the protons of the dihydropyridine ring.
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¹³C NMR: Resonances for the carbonyl carbons of the ester and the ketone, the aromatic carbons of the benzyl group, and the carbons of the dihydropyridine ring.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the carbamate and the ketone functionalities.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns likely involving the loss of the benzyl group.
Caution: Researchers should perform their own spectral analysis for confirmation.
Safety and Handling
Based on aggregated GHS data, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is classified with the following hazards:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), and working in a well-ventilated area are recommended.
Experimental Protocols
General Synthetic Approach
A specific, detailed experimental protocol for the synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is not well-documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 4-pyridones. One common approach involves the cyclocondensation of a 1,3,5-tricarbonyl compound or its equivalent with an amine.
Below is a generalized, theoretical workflow for the synthesis.
Caption: A plausible, generalized synthetic workflow for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Disclaimer: This represents a theoretical synthetic pathway. Researchers should consult the primary literature on 4-pyridone synthesis for detailed reaction conditions and optimize them accordingly.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the mechanism of action of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. However, the broader class of dihydropyridinone and 4-pyridone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.
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Dihydropyridine Derivatives: Famously known as calcium channel blockers, they are widely used in the treatment of hypertension. [1]The 1,4-dihydropyridine scaffold is a key pharmacophore in drugs like nifedipine and amlodipine.
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4-Pyridone Derivatives: This class of compounds has demonstrated a variety of biological activities, including:
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Antimalarial: Certain diaryl ether substituted 4-pyridones have shown potent activity against Plasmodium falciparum. [2] * Anticancer: Some novel dihydropyrimidines with the pyrimidinone core have been investigated for their potential anticancer activity.
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Anti-HIV: Pyridinone derivatives have been designed and evaluated as inhibitors of HIV replication. [3][4] * Antibacterial and Antifungal: Various derivatives have been synthesized and tested for their antimicrobial properties.
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Due to the lack of specific studies on Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, no signaling pathways involving this compound can be described at this time. The potential for this molecule to interact with biological targets, such as ion channels or enzymes, can be inferred from its structural similarity to other pharmacologically active dihydropyridinones, but this requires experimental validation.
Caption: Logical workflow for investigating the biological potential of the title compound.
Conclusion and Future Directions
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a molecule of interest due to its core dihydropyridinone structure, which is present in many biologically active compounds. However, there is a significant gap in the scientific literature regarding its specific chemical and biological properties. The available data is largely predictive, and there is a pressing need for experimental validation.
Future research should focus on:
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Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).
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Biological Screening: A thorough investigation of its biological activities through a battery of in vitro assays, including but not limited to, its effects on various cell lines (cancerous and non-cancerous), its potential as a calcium channel modulator, and its antimicrobial properties.
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Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate its mechanism of action, including the identification of its molecular targets and its effects on relevant signaling pathways.
The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its derivatives.
